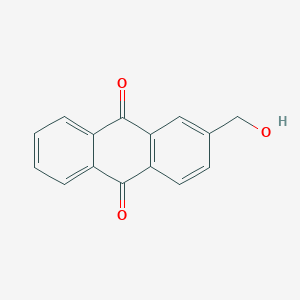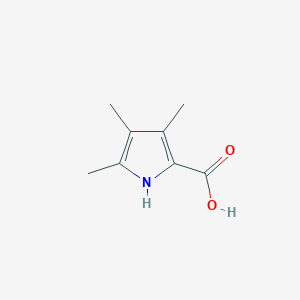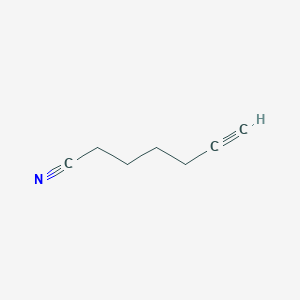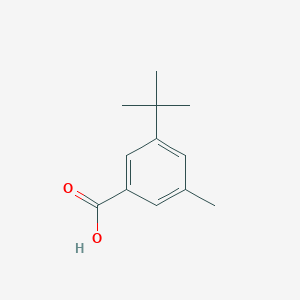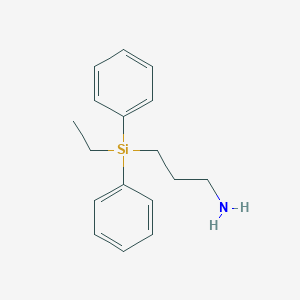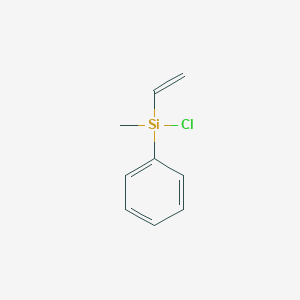
Chloro(methyl)(phenyl)(vinyl)silane
描述
Chloro(methyl)(phenyl)(vinyl)silane is a compound that is part of a broader class of organosilanes, which are silicon-containing compounds with various organic substituents. These compounds are of interest due to their potential applications in materials science, organic synthesis, and surface modification of materials.
Synthesis Analysis
The synthesis of related phosphinoalkylsilane compounds has been achieved through different methods, including the reaction of alkyl(chloro)silanes with Ph2PCH2Li·tmeda at low temperatures or by ultraviolet irradiation of chloro(vinyl)silanes with phosphine derivatives . These methods could potentially be adapted for the synthesis of chloro(methyl)(phenyl)(vinyl)silane, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
While the molecular structure of chloro(methyl)(phenyl)(vinyl)silane is not directly discussed, the structure of related compounds has been characterized using nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^31P NMR . These techniques provide detailed information about the electronic environment of the atoms within the molecule and can be used to infer the structure of chloro(methyl)(phenyl)(vinyl)silane.
Chemical Reactions Analysis
The reactivity of organosilanes can be complex, as demonstrated by the grafting of methylvinyldichlorosilane onto mineral surfaces . This process involves the hydrolysis of the silane and subsequent grafting of the hydrolysis products onto the mineral, resulting in a vinylic derivative of the mineral. Similar reactivity could be expected for chloro(methyl)(phenyl)(vinyl)silane, particularly in the presence of hydrochloric acid and alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro(methyl)(phenyl)(vinyl)silane can be inferred from related compounds. For instance, the hydrolysis of methylvinyldichlorosilane leads to the formation of methylvinylcyclosiloxanes, which are oils . The properties of these oils, such as viscosity and boiling point, can provide insights into the expected properties of chloro(methyl)(phenyl)(vinyl)silane. Additionally, the dehydrochlorination of trichloro(2,3-dichloropropyl)silane results in the formation of vinyl-silanes, which suggests that chloro(methyl)(phenyl)(vinyl)silane may also undergo similar dehydrochlorination reactions .
科学研究应用
Photoinitiation of Polymerization
Chloro(methyl)(phenyl)(vinyl)silane and related compounds have been explored for photoinitiating cationic polymerization. Studies have shown that poly(methyl phenyl silane) can be combined with addition-fragmentation agents for the polymerization of cyclic ethers, alkyl ethers, and vinyl monomers. This process extends the spectral response and involves radical addition and fragmentation to initiate polymerization of related monomers (Hepuzer, Küçüktönbeki̇ci̇, & Yagcı, 2000).
Synthesis of Thiophene Derivatives
Research on thiophene derivatives containing silicon, such as 2-(thienyl)silane, 5-methyl- and 5-chloro-2-thienylsilane, has been conducted. These compounds are synthesized from corresponding thienyltrichlorosilyl compounds and lithium aluminium hydride. Phenylvinyl-(2-thienyl)silane, for instance, is prepared by the reduction of phenyl vinyl(2-thienyl)chlorosilane (Gronowitz & Hörnfeldt, 2004).
Synthesis of (aminoalkoxy)silanes
The synthesis of vinyl- and phenyl(aminoalkoxy)silanes involves the silylation of alkanolamines with vinyl- and phenyltriethoxysilanes in the presence of metallic sodium. These compounds have been characterized, including their physical and chemical properties and IR spectra (Mehrotra & Bajaj, 1970).
Polymerization in Lithium Ion Batteries
Polysilane-based ceramics, synthesized from compounds like poly(methyl(phenyl)silane) and poly(methyl(phenyl)silane-co-methyl(vinyl)silane), have been used as precursors for anodes in lithium-ion batteries. These ceramics show excellent cycling performance and maintain capacities after extensive charge/discharge cycles (Huh et al., 2014).
Catalysis of Hydrosilylation
Catalytic, synthetic, and analytical investigations have been conducted on the hydrosilylation of vinyltri(chloro, methyl)silanes by tri(chloro, methyl)silanes in the presence of palladium phosphine complexes. This process typically results in the formation of 1,2-bis(silyl)ethanes (Marciniec et al., 1985).
Adhesion of Silicone Elastomers
The adhesion of silicone elastomers on aluminum alloys, particularly in the context of using methyl phenyl vinyl silicone rubber, has been studied. Different primer formulations based on their chemical composition, including silanes, have been used to enhance this adhesion. The formulations' efficiency varies with the metal surface topography (Grard, Bélec, & Perrin, 2020).
安全和危害
Chloro(methyl)(phenyl)(vinyl)silane is combustible and may be corrosive to metals . It causes severe skin burns and eye damage . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place, kept cool, and stored in a corrosive-resistant container with a resistant inner liner .
属性
IUPAC Name |
chloro-ethenyl-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXJAPJSIVGONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884965 | |
| Record name | Benzene, (chloroethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethylvinylchlorosilane | |
CAS RN |
17306-05-7 | |
| Record name | (Chloroethenylmethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17306-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylmethyl(phenyl)chlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloroethenylmethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (chloroethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethylphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLMETHYL(PHENYL)CHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57705U007P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
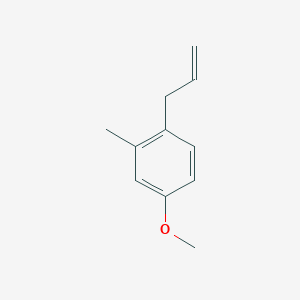

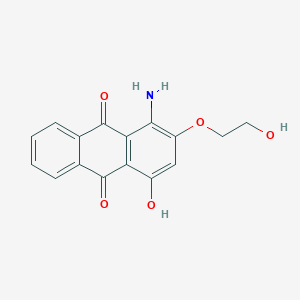

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
